N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, with the CAS number 1049375-91-8, is a synthetic compound notable for its potential applications in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 404.9 g/mol. This compound is characterized by its complex structure, which includes a chloro-substituted aromatic ring, a piperazine moiety, and a pyrrole derivative, suggesting possible interactions with biological targets.
The synthesis of N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves several steps:
The synthesis may require optimization of reaction conditions including temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and verify the structure of the final product.
The molecular structure of N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can be represented in various ways:
InChI=1S/C20H25ClN4O3/c1-14-5-6-15(12-16(14)21)23-20(27)19(26)22-13-18(17-4-3-7-24(17)2)25-8-10-28-11-9-25/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)The compound's structural data indicates significant steric hindrance due to bulky groups which may influence its biological activity. The presence of chlorine and nitrogen atoms suggests potential polar interactions with biological receptors.
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can participate in various chemical reactions including:
Characterization of these reactions often involves spectroscopic methods to determine reaction kinetics and mechanisms. Computational chemistry methods may also be used to predict reactivity patterns.
The mechanism of action for N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structural motifs often exhibit activity by modulating neurotransmitter systems or inhibiting specific enzymes involved in disease pathways.
While specific data on physical properties like density and boiling point are not readily available for this compound, general observations can be made based on its molecular structure:
The chemical properties include:
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide holds promise in various scientific fields:
This compound represents a significant area of interest for future research aimed at understanding its full potential in medicinal chemistry and related fields.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5